![molecular formula C23H22N4O2 B2555263 N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide CAS No. 1207038-58-1](/img/structure/B2555263.png)
N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound also contains a methoxy group, a sulfonamide group, and a benzoxazole moiety .
科学的研究の応用
Enzyme Inhibition and Anticancer Activity
A study on the synthesis and structure-activity relationships of indazole arylsulfonamides, including compounds similar in structure to N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide, revealed their potential as human CCR4 antagonists. These compounds were found to have implications in enzyme inhibition and potential therapeutic applications in cancer treatment, highlighting their importance in developing new anticancer agents (Procopiou et al., 2013).
Carbonic Anhydrase Inhibition
Research into polymethoxylated-pyrazoline benzene sulfonamides has shown that these compounds possess significant inhibitory activity against carbonic anhydrase isoenzymes. This activity suggests the potential for applications in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma or metabolic disorders. Although not directly mentioning N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide, this research provides insight into the broader class of sulfonamide compounds and their biological activities (Kucukoglu et al., 2016).
Synthesis and Characterization for Therapeutic Applications
Another study focused on the synthesis and characterization of quinazoline derivatives as potential diuretic and antihypertensive agents. These findings underline the versatility of benzothiazole and benzoxazole sulfonamides in creating compounds with varied therapeutic uses, further supporting the relevance of investigating N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide in similar contexts (Rahman et al., 2014).
Antimalarial and Potential COVID-19 Applications
A theoretical investigation highlighted sulfonamides' potential in antimalarial activity and their possible utility in treating COVID-19. The study explored the reactivity and ADMET properties of sulfonamide derivatives, suggesting that similar compounds, including N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide, could have significant therapeutic benefits in infectious disease treatment (Fahim & Ismael, 2021).
作用機序
Target of Action
Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
The specific mode of action of these compounds depends on the target they inhibit. For instance, inhibition of DNA gyrase prevents bacterial DNA replication, while inhibition of peptide deformylase disrupts protein synthesis .
Biochemical Pathways
The biochemical pathways affected by these compounds are those involved in bacterial growth and survival, such as DNA replication, protein synthesis, and cell wall synthesis .
Result of Action
The result of the action of these compounds is the inhibition of bacterial growth, making them potential candidates for the development of new antibacterial drugs .
特性
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-29-21-9-5-4-8-20(21)26-23(28)16-10-12-27(13-11-16)22-17(14-24)15-25-19-7-3-2-6-18(19)22/h2-9,15-16H,10-13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGIBINYABGRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)
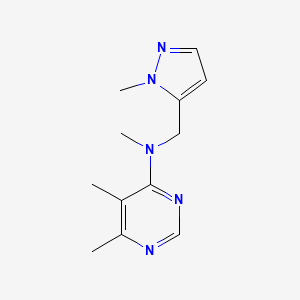


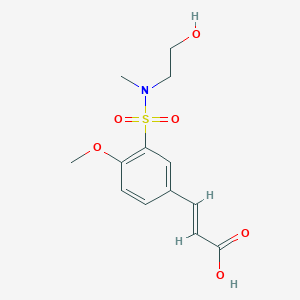
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)
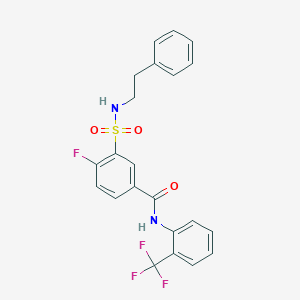
![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2555192.png)
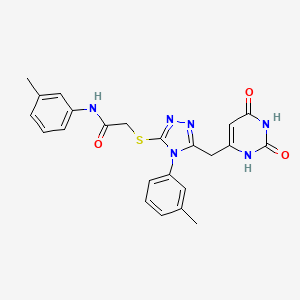
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)

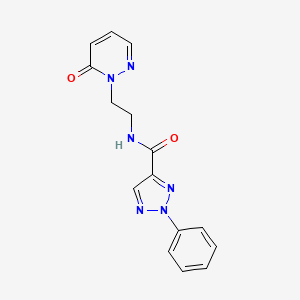
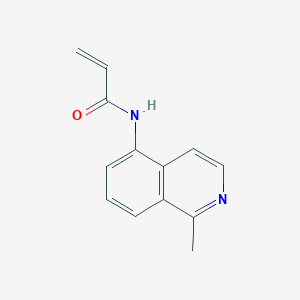
![2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid](/img/structure/B2555201.png)